Epipterosin L 2'-O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of glucoside compounds, like Epipterosin L 2'-O-glucoside, often involves complex organic reactions that aim to attach glucose or other sugar molecules to another organic compound. While specific synthesis pathways for Epipterosin L 2'-O-glucoside were not directly found, similar synthesis processes involve glycosidation reactions. For instance, a study describes a new method for the synthesis of glycosides, highlighting the reaction between epipodophyllotoxin and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose under specific conditions to yield a glucoside compound (Kuhn & Wartburg, 1968).

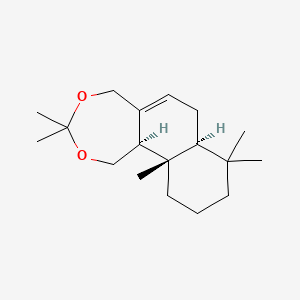

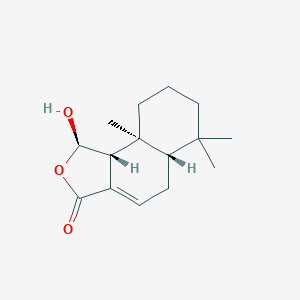

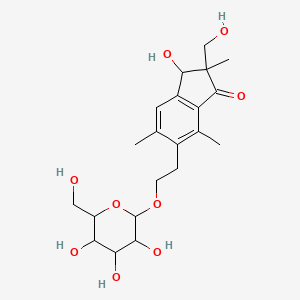

Molecular Structure Analysis

Molecular structure analysis of glucosides, including Epipterosin L 2'-O-glucoside, relies on spectroscopic and computational methods to determine the spatial arrangement of atoms within the molecule. Studies often employ NMR spectroscopy, mass spectrometry, and computational modeling to elucidate structures. For example, the determination of glucosyl beta 1-N-(omega-O-linoleoyl)-acylsphingosines in human epidermis used 1H-NMR spectroscopy and mass spectrometry for structural determination (Hamanaka et al., 1989).

Scientific Research Applications

Iridoid Glycosides in Scientific Research

Iridoid glycosides, including compounds like geniposide, have been studied extensively for their therapeutic potential and biological activities. Research has demonstrated a variety of effects, including anti-inflammatory, antioxidative, and glucose-regulating properties, which are relevant to conditions such as diabetes, cardiovascular disease, and inflammatory disorders.

Anti-inflammatory Properties : Geniposide has been shown to exhibit anti-inflammatory effects in various models. For instance, studies on macrophages and mouse models have demonstrated that geniposide inhibits the inflammatory response, suggesting potential for treating inflammation-related diseases (Fu et al., 2012).

Antioxidative Effects : The antioxidative properties of geniposide have been explored, indicating its potential to counter oxidative stress, a key factor in the pathogenesis of diabetes mellitus and cardiovascular diseases. Such effects highlight the therapeutic relevance of iridoid glycosides in managing oxidative stress-related conditions (Li et al., 2019).

Glucose Regulation : Research has also focused on the glucose-regulating effects of geniposide, suggesting its role in managing blood glucose levels and its potential as a treatment for diabetes. Geniposide's ability to influence glucose metabolism indicates its relevance in diabetes research and therapy (Wu et al., 2009).

properties

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAENVHFVXODVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102594522 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.